molecular formula C17H18FN3O B4766725 N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide

Cat. No. B4766725
M. Wt: 299.34 g/mol
InChI Key: INJZLBTXGNKFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, also known as PF-06463922, is a potent and selective inhibitor of the serine/threonine protein kinase called AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.

Mechanism of Action

N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide exerts its pharmacological effects by inhibiting the activity of AMPK, a key regulator of energy homeostasis. AMPK plays a crucial role in cellular energy metabolism by sensing changes in the AMP/ATP ratio and activating various downstream signaling pathways to maintain energy balance. By inhibiting AMPK, this compound disrupts this signaling cascade, leading to metabolic dysregulation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells by inhibiting AMPK and activating the mTORC1 signaling pathway. In diabetes, this compound improves glucose homeostasis by increasing glucose uptake and insulin sensitivity in peripheral tissues. In metabolic disorders, this compound reduces body weight and improves lipid metabolism by increasing energy expenditure and reducing lipid synthesis.

Advantages and Limitations for Lab Experiments

N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has several advantages for laboratory experiments, including its potency, selectivity, and well-characterized mechanism of action. However, its limitations include its poor solubility in aqueous solutions and potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, including its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify potential biomarkers of its efficacy and toxicity. Finally, the development of more potent and selective AMPK inhibitors may provide new opportunities for the treatment of various diseases.

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been extensively studied in preclinical models, demonstrating its efficacy in various diseases. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models. In metabolic disorders, this compound has been shown to reduce body weight and improve lipid metabolism.

properties

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-11-14(20-17(22)13-5-4-8-19-12-13)6-7-16(15)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJZLBTXGNKFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.